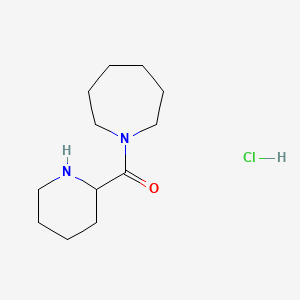

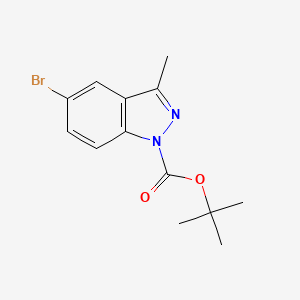

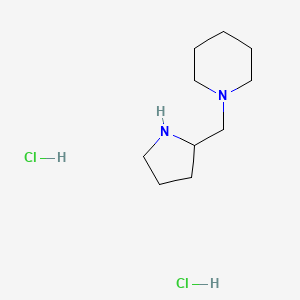

![molecular formula C16H28N4O4S B1392452 tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate CAS No. 1242860-99-6](/img/structure/B1392452.png)

tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate

説明

“tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate” is an organic compound that can be used as an intermediate in organic synthesis . It has a molecular formula of C16H28N4O4S.

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-butyl (4-aminobenzyl)carbamate, are provided: it has a molecular weight of 222.28, a density of 1.095±0.06 g/cm3 (Predicted), a melting point of 75-78°C (lit.), a boiling point of 382.3±25.0 °C (Predicted), a flash point of 185°C, and a vapor pressure of 4.78E-06mmHg at 25°C .科学的研究の応用

Synthesis and Chemical Transformations

Regioselective Deprotection and Acylation : The synthesis of penta-N-protected polyamide derivatives, like tert-butyl N-{9-allyl-16-azido-13-(trifluoroacetyl)-4-[2-(trimethylsilyl)ethylsulfonyl]-4,9,13-triazahexadecyl]carbamate, involves selective deprotection and acylation, demonstrating the versatility of tert-butyl carbamate derivatives in chemical synthesis (Pak & Hesse, 1998).

Intermediate in Biologically Active Compounds Synthesis : Tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate serves as an important intermediate in the synthesis of many biologically active compounds, such as omisertinib (AZD9291), showing its role in pharmaceutical synthesis (Zhao et al., 2017).

Asymmetric Mannich Reaction : The synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via asymmetric Mannich reaction highlights the utility of tert-butyl carbamate derivatives in creating chiral amino carbonyl compounds, a key aspect in asymmetric synthesis (Yang, Pan, & List, 2009).

Chemical Properties and Applications

Preparation of Specific Carbamate Derivatives : The preparation of specific derivatives like tert-butyl(2-(2-(6-chlorohexyloxy)ethyl)carbamate, illustrates the diverse chemical properties and applications of tert-butyl carbamate derivatives in organic chemistry (Wu, 2011).

Characterization and Antimicrobial Applications : Studies on substituted phenyl azetidines, such as tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate, demonstrate their potential as antimicrobial agents, underscoring the biomedical relevance of these compounds (Doraswamy & Ramana, 2013).

Structural and Crystallographic Studies : Structural and crystallographic studies, like those on (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, provide insights into the physical and chemical properties of tert-butyl carbamate derivatives, which is crucial for their application in various scientific fields (Kant, Singh, & Agarwal, 2015).

Chemical Synthesis Techniques

Synthesis and Reactions of Silyl Carbamates : The synthesis and reactions of silyl carbamates, including tert-butyldimethylsilyl carbamates derived from N-tert-butoxycarbonyl groups, highlight advanced techniques in organic synthesis and the modification of amino protecting groups (Sakaitani & Ohfune, 1990).

Mass Spectrometry Analysis : Mass spectrometry studies of O-alkyl-N-arylsulfonyl carbamates, including tert-butyl derivatives, provide valuable information on the fragmentation patterns and molecular structure of these compounds, important for analytical chemistry applications (Daly & Heurtevant, 1970).

作用機序

Target of Action

It’s known that similar compounds often target specific enzymes or receptors in the body, altering their function and leading to changes in cellular activity .

Mode of Action

This can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Biochemical Pathways

Based on its structure and functional groups, it may be involved in a variety of biochemical reactions, including those involving amines and carbamates .

Pharmacokinetics

Factors such as its molecular weight, solubility, and chemical structure would influence its bioavailability .

Result of Action

It’s likely that its interaction with its targets leads to changes in cellular activity, potentially affecting processes such as cell growth, signal transduction, or metabolic activity .

特性

IUPAC Name |

tert-butyl N-[2-[2-amino-4-(propan-2-ylsulfamoyl)anilino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O4S/c1-11(2)20-25(22,23)12-6-7-14(13(17)10-12)18-8-9-19-15(21)24-16(3,4)5/h6-7,10-11,18,20H,8-9,17H2,1-5H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZFSGUOPDPEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)NCCNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

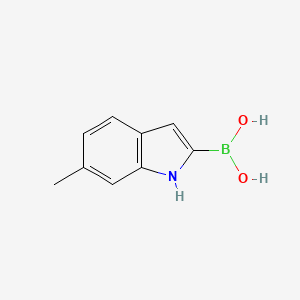

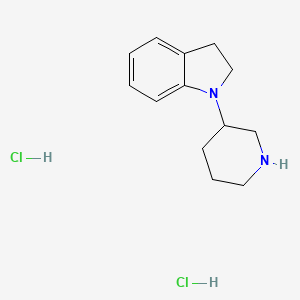

![1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1392377.png)

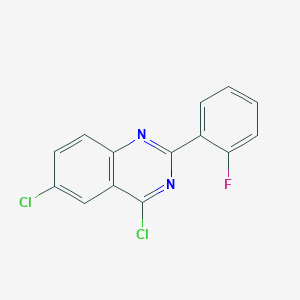

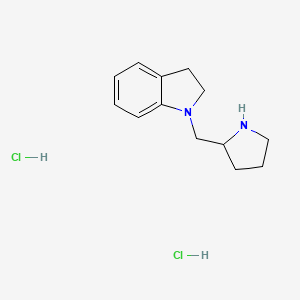

![1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392386.png)

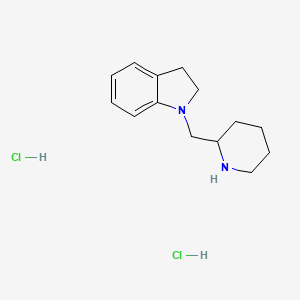

![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)